1-Keto Bambuterol

Description

Conceptual Framework of Prodrug Metabolism and Impurity Profiling

Prodrugs are pharmacologically inactive compounds that are converted into their active form within the body through metabolic processes. nih.gov This strategy is often employed to improve properties such as drug solubility, permeability, or to decrease presystemic metabolism. nih.gov Bambuterol (B1223079) is a classic example of a prodrug; it is inactive itself but is metabolized in the body to form the active therapeutic agent, terbutaline (B1683087), a selective beta-2 adrenergic receptor agonist. patsnap.comnih.gov This metabolic conversion is a slow process, which results in a prolonged duration of action for the active drug. patsnap.comnih.gov

Impurity profiling is the systematic process of identifying, characterizing, and quantifying impurities present in a drug substance or drug product. biomedres.us The presence of unwanted chemicals, even in trace amounts, can impact the efficacy and safety of pharmaceuticals. nih.gov Regulatory bodies, guided by the International Council on Harmonisation (ICH), have established stringent guidelines for the control of impurities. nih.govrsc.org Impurities can originate from various sources, including the synthesis process (by-products, intermediates), degradation of the drug substance, or interaction with excipients. nih.govijpsjournal.com Forced degradation studies, where the drug is exposed to stress conditions like acid, base, heat, light, and oxidation, are crucial for identifying potential degradation products and establishing the stability of the drug molecule. rsc.orgrsc.org

Significance of 1-Keto Bambuterol as a Degradation Product in Pharmaceutical Research

This compound is recognized as a significant degradation product of Bambuterol. rsc.org It is officially listed in the European Pharmacopoeia as "Bambuterol EP Impurity F". clearsynth.compharmaffiliates.comsynzeal.com Its presence in the final drug product is an indicator of the stability and purity of Bambuterol.

Comprehensive forced degradation studies on Bambuterol have shown that the parent drug is labile under various stress conditions, including acidic, basic, neutral, oxidative, and photolytic environments, while remaining stable under thermal stress. rsc.orgrsc.org These studies led to the identification of 12 distinct degradation products. rsc.orgrsc.org this compound is specifically formed under oxidative and photolytic conditions. rsc.org For instance, under oxidative stress (using 3% H2O2 at 60°C), a major degradation product, designated DP-9, is formed. rsc.org

The significance of this compound lies in its role as a critical quality attribute in the manufacturing and quality control of Bambuterol. Pharmaceutical reference standards of this compound are used for analytical method development, validation, and routine quality control testing to ensure that the level of this impurity in the final drug product is within the acceptable limits set by regulatory authorities. synzeal.com Monitoring for Impurity F helps to guarantee the stability, safety, and efficacy of the Bambuterol drug product throughout its shelf life. synzeal.com

| Stress Condition | Duration | Major Degradation Products Observed |

| Acid Hydrolysis (1 N HCl, 50°C) | 24 hours | DP-1, DP-3, DP-4, DP-11 |

| Base Hydrolysis (0.1 N NaOH, 50°C) | 6 hours | DP-3, DP-4, DP-6, DP-8, DP-11 |

| Neutral Hydrolysis (Water, 50°C) | 2 weeks | DP-1, DP-3, DP-4, DP-11 |

| Oxidative Degradation (3% H2O2, 60°C) | 2 weeks | DP-2, DP-4, DP-5, DP-7, DP-9, DP-11 (DP-9 is major) |

| Photolytic Degradation (Photostability chamber) | 1 month | DP-2, DP-4, DP-5, DP-8, DP-10, DP-12 (DP-4 is major) |

Data sourced from forced degradation studies on Bambuterol. rsc.orgrsc.org

Overview of Bambuterol as a Parent Compound and its Chemical Relationship to this compound

Bambuterol is a long-acting beta-adrenoceptor agonist used in the management of respiratory conditions. pharmaffiliates.comsynzeal.com As a prodrug, it is slowly hydrolyzed in the body, primarily by the enzyme plasma cholinesterase, to release its active metabolite, terbutaline. nih.govnih.gov This slow conversion allows for a prolonged therapeutic effect. nih.gov

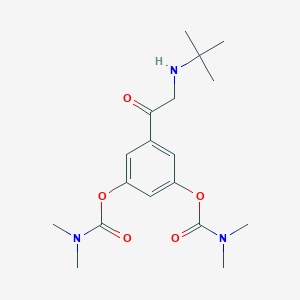

The chemical relationship between Bambuterol and this compound is that of a parent drug and its oxidized degradation product. The core chemical structure is largely the same, but with a critical modification on the side chain. In Bambuterol, the structure features a secondary alcohol (hydroxyl group) at the benzylic position. The formation of this compound involves the oxidation of this hydroxyl group to a ketone group. This transformation from an alcohol to a ketone represents a specific degradation pathway for the Bambuterol molecule, altering its chemical properties.

| Attribute | Bambuterol | This compound (Impurity F) |

| Systematic Name | (RS)-5-(2-tert-butylamino-1-hydroxyethyl)-m-phenylene bis(dimethylcarbamate) | 5-[[(1,1-Dimethylethyl)amino]acetyl]-1,3-phenylene bis(dimethylcarbamate) synzeal.com |

| Molecular Formula | C18H29N3O5 | C18H27N3O5 clearsynth.compharmaffiliates.com |

| Molecular Weight | 367.4 g/mol | 365.4 g/mol clearsynth.compharmaffiliates.com |

| Key Functional Group Difference | Secondary Alcohol (-CH(OH)-) | Ketone (-C(=O)-) |

Structure

3D Structure

Properties

IUPAC Name |

[3-[2-(tert-butylamino)acetyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,19H,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHUHQNUVSCRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552838 | |

| Record name | 5-(N-tert-Butylglycyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112935-94-1 | |

| Record name | C,C′-[5-[[(1,1-Dimethylethyl)amino]acetyl]-1,3-phenylene] bis(N,N-dimethylcarbamate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112935-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(N-tert-Butylglycyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Keto Bambuterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8SFM5GU5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Derivatization of 1 Keto Bambuterol

Synthetic Access to 1-Keto Bambuterol (B1223079) and Related Chemical Intermediates

The generation of 1-Keto Bambuterol and its precursors is a well-established process in medicinal chemistry, primarily serving as a foundation for the synthesis of bambuterol and its analogues.

Targeted Chemical Synthesis Approaches of the Compound

The most common and direct synthetic route to this compound, chemically named 5-acetyl-1,3-phenylene bis(dimethylcarbamate), commences with 1-(3,5-dihydroxyphenyl)ethanone. This starting material undergoes a carbamylation reaction.

In a typical procedure, 1-(3,5-dihydroxyphenyl)ethanone is treated with N,N-dimethylcarbamoyl chloride in the presence of a base, such as potassium carbonate, and a catalyst like pyridine, in a suitable solvent like ethyl acetate (B1210297). The reaction mixture is stirred, often overnight at room temperature, to ensure the complete formation of the bis-carbamate ester. The resulting product, this compound (also referred to as Bambuterol EP Impurity E), can then be isolated and purified through standard techniques such as extraction and crystallization. nih.gov

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Yield | Purity | Reference |

|---|

The structure of this compound is characterized by a central acetophenone (B1666503) core with two dimethylcarbamate (B8479999) groups attached to the phenyl ring at positions 3 and 5.

Stereoselective Synthesis Considerations for Related Analogues

This compound is a prochiral molecule, and its reduction to bambuterol introduces a chiral center. The stereochemistry at this center is crucial, as the (R)-enantiomer of bambuterol is known to be the more active form. researchgate.net Therefore, significant research has been dedicated to the stereoselective reduction of this compound.

One effective method for achieving high enantioselectivity is the use of chiral reducing agents. For instance, the asymmetric reduction of a bromo-derivative of this compound, specifically 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-bromoethanone, using (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride™) as the reducing agent, has been shown to produce (R)-bambuterol with an enantiomeric excess (e.e.) of up to 99%. mdpi.comresearchgate.net

Another approach involves biocatalysis. The asymmetric reduction of 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone using whole cells of the yeast Williopsis californica JCM 3600 has been successfully employed to synthesize (R)-bambuterol. mdpi.comdrugbank.com This chemoenzymatic method offers a green and efficient alternative to traditional chemical reductants.

Derivatization Strategies for Structural Modification of this compound

The chemical structure of this compound serves as a versatile scaffold for the synthesis of various analogues and derivatives, including isotopically labeled compounds for research purposes.

Synthesis of Analogues and Deuterated Derivatives of this compound

A primary strategy for creating analogues of bambuterol involves the modification of the amine group. Starting from 1-(3,5-dihydroxyphenyl)ethanone, a multi-step synthesis can be employed to introduce a variety of substituents on the terminal amine. google.comresearchgate.net This process typically involves the bromination of the acetyl group of this compound, followed by reduction of the ketone and subsequent reaction with a desired primary or secondary amine. researchgate.net This approach has led to the synthesis of a wide range of bambuterol analogues with different alkyl, cyclic, or aromatic terminal amines. researchgate.net

The synthesis of deuterated derivatives of this compound is also of significant interest, particularly for use as internal standards in analytical studies and for investigating metabolic pathways. A stable isotope-labeled analogue, this compound-d9, has been synthesized. taylorandfrancis.com The synthesis of such deuterated compounds typically involves the use of deuterated reagents at specific steps in the synthetic pathway. taylorandfrancis.com For example, deuterated bambuterol (D9-Bambuterol) has been synthesized with high isotopic abundance, providing a valuable tool for pharmacokinetic research. nih.gov

Influence of Substituents on Chemical Reactivity and Stability

The substituents on the bambuterol scaffold have a profound impact on its chemical reactivity and metabolic stability. The two dimethylcarbamate groups on the phenyl ring are a key feature of the molecule. These groups serve as a prodrug functionality, protecting the phenolic hydroxyls from rapid metabolism. taylorandfrancis.com The carbamate (B1207046) moieties are designed to be slowly hydrolyzed by cholinesterases in the body to release the active drug, terbutaline (B1683087). taylorandfrancis.com This slow hydrolysis contributes to the long duration of action of bambuterol. taylorandfrancis.com

The nature of the substituent on the amine group also plays a critical role in the molecule's properties. Modifications to the N-substituent can influence the compound's selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.gov For instance, analogues with cyclic amines in the carbamoyl (B1232498) group have shown higher BChE selectivity compared to those with alkyl amines. nih.gov Furthermore, altering the amine substituent can affect the lipophilicity of the molecule, which in turn influences its ability to cross the blood-brain barrier. researchgate.netnih.gov Studies have shown that derivatives with a 2-methylbutan substituent on the amine are promising candidates for further evaluation due to their favorable properties. researchgate.netnih.gov

Degradation Kinetics and Pathways of Bambuterol and the Formation of 1 Keto Bambuterol

Characterization of Degradation Products through Advanced Analytical Techniques

Elucidation of Degradation Product Structures

The definitive identification of bambuterol's degradation products, including 1-Keto Bambuterol (B1223079), has been accomplished through a combination of advanced chromatographic and spectroscopic techniques. rsc.org The process generally involves the isolation of major degradation products from the stressed samples using methods like semi-preparative high-pressure liquid chromatography (SP-HPLC). rsc.org

Once isolated, the structural characterization of these major products, such as 1-Keto Bambuterol (DP-9), is performed using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy experiments. rsc.org These include 1H NMR, 13C NMR, DEPT, and COSY studies, which provide detailed information about the molecule's atomic arrangement. rsc.org For degradation products that are formed in trace amounts, characterization relies on high-resolution mass spectrometry, specifically Liquid Chromatography-Mass Spectrometry-Quadrupole Time of Flight (LCMS-QTOF), along with MS/MS fragmentation studies to determine their mass and deduce their structure. rsc.orgrsc.org Through this rigorous analytical approach, the structure of DP-9 was unequivocally identified as 5-(2-(tert-butylamino)-1-oxoethyl)-m-phenylene bis(dimethylcarbamate). rsc.org

Table 1: Identification and Characterization of this compound (DP-9)

| Attribute | Details | Source(s) |

|---|---|---|

| Compound Name | This compound | rsc.org |

| Degradation Product ID | DP-9 | rsc.orgrsc.org |

| Formation Condition | Major product under oxidative stress (e.g., 30% H₂O₂) | researchgate.netrsc.org |

| Isolation Technique | Semi-Preparative High-Pressure Liquid Chromatography (SP-HPLC) | rsc.org |

| Structure Elucidation | 1D & 2D-NMR (¹H, ¹³C, DEPT, COSY), LCMS-QTOF, MS/MS | rsc.orgrsc.org |

| Chemical Structure | 5-(2-(tert-butylamino)-1-oxoethyl)-m-phenylene bis(dimethylcarbamate) | rsc.org |

Quantification of this compound in Degradation Mixtures

The quantification of specific degradation products within a mixture is critical for stability assessment. This is achieved by developing and validating stability-indicating assay methods (SIMs), which can separate and measure the active pharmaceutical ingredient in the presence of its impurities and degradants. jddt.intandfonline.com Several reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been established for the analysis of bambuterol and its degradation products. oup.comoup.com

One such study, applying Quality by Design (QbD) principles, successfully developed an HPLC method to resolve bambuterol from four of its major degradation products (DP-1, DP-3, DP-4) and four process-related impurities. oup.comoup.com While this demonstrates the capability to quantify individual degradants, the primary focus of quantification in many studies has been on terbutaline (B1683087), the main active metabolite, or on degradants that appear under multiple stress conditions. oup.comrsc.org

Although this compound (DP-9) is a major product of oxidative degradation, specific quantitative data for it within degradation mixtures is not extensively detailed in the cited literature. rsc.org However, the developed stability-indicating methods provide the necessary framework for its quantification. The chromatographic conditions established in these studies are designed to achieve baseline separation of all components, a prerequisite for accurate measurement. oup.com

Table 2: Example of Chromatographic Conditions for Separation of Bambuterol Degradation Products

| Parameter | Condition | Source(s) |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | oup.comoup.com |

| Column | C18 column | oup.com |

| Mobile Phase | Ammonium (B1175870) acetate (B1210297) buffer (pH 3.0) and Methanol | oup.comoup.com |

| Mode | Gradient Elution | oup.com |

| Detection | UV Detection | rsc.org |

| Purpose | To separate the drug from its process-related impurities and major degradation products for potential quantification. | oup.comoup.com |

Analytical Methodologies for the Detection and Quantification of 1 Keto Bambuterol

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture. journalagent.com For 1-Keto Bambuterol (B1223079), various chromatographic methods have been developed and optimized to ensure accurate analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of related substances in pharmaceutical products. Method development for 1-Keto Bambuterol, often as part of a broader analysis of Bambuterol impurities, focuses on achieving adequate separation from the main compound and other potential byproducts.

A validated reverse-phase HPLC (RP-HPLC) method, as detailed in pharmacopoeial monographs for Bambuterol Hydrochloride, is suitable for the determination of related substances, including this compound. scribd.com The method's parameters are designed for optimal resolution and sensitivity. A certificate of analysis for this compound Hydrochloride confirms its purity assessment by HPLC, indicating this is a standard industry practice. lgcstandards.com

Research on the direct separation of bambuterol enantiomers has also contributed to the refinement of HPLC methods, testing various chiral columns and mobile phase compositions to achieve optimal chromatographic conditions. nih.gov While focused on the enantiomers of the parent drug, these studies provide valuable data on column and mobile phase selection that can be adapted for impurity profiling.

Table 1: Example of HPLC Method Parameters for Related Substances Analysis

| Parameter | Specification |

|---|---|

| Stationary Phase | Octadecylsilyl silica (B1680970) gel for chromatography (C18) |

| Mobile Phase | A mixture of acetonitrile (B52724) and a suitable aqueous buffer (e.g., phosphate (B84403) buffer) |

| Detection | Ultraviolet (UV) spectrophotometry |

| Column Dimensions | e.g., 150 mm x 4.6 mm, 5 µm particle size |

| Flow Rate | e.g., 1.0 ml/min |

| Injection Volume | Specified volume of the test solution |

| Temperature | Controlled room or column oven temperature |

This table presents a generalized summary of typical HPLC conditions based on pharmacopoeial methods for Bambuterol and its related substances. scribd.comijrpc.com

Validation of these methods demonstrates their accuracy, precision, selectivity, and linearity over a specified concentration range, ensuring they are fit for purpose in quality control settings. ijrpc.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. chemrxiv.org Due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

A common approach, used for the parent compound Bambuterol, involves derivatization to form a trimethylsilyl (B98337) (TMS) derivative. nih.gov This procedure can be applied to this compound. The sample is isolated, often using solid-phase extraction (SPE), and then treated with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net The resulting TMS-ether is then analyzed by GC-MS.

The mass spectrometer is typically operated in chemical ionization (CI) mode, with ammonia (B1221849) as the reagent gas, which produces less fragmentation and a clear molecular ion, or in electron ionization (EI) mode for detailed fragmentation patterns. nih.gov The use of a deuterium-labeled internal standard is often employed to ensure accurate quantification. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and greater sensitivity. These advantages are achieved by using columns with smaller particle sizes (typically sub-2 µm).

For the analysis of Bambuterol and its degradation products, which include this compound, UHPLC methods provide superior performance. researchgate.net Optimization focuses on the mobile phase composition, gradient elution program, and flow rate to achieve efficient separation in a significantly shorter timeframe, often under 6 minutes. researchgate.net The use of columns such as the Acquity UPLC BEH C18 has proven effective. researchgate.net The enhanced resolution of UHPLC is particularly beneficial for separating structurally similar impurities from the main API. An enantioselective UHPLC-MS/MS method has also been developed for bambuterol enantiomers, highlighting the technique's versatility and speed, with analysis times as short as 3 minutes. researchgate.net

Mass Spectrometric Identification and Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of unknown compounds. When coupled with chromatographic separation, it provides a high degree of certainty in impurity profiling.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Product Identification

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique ideal for identifying unknown degradation products and impurities. researchgate.net Forced degradation studies of Bambuterol under various stress conditions (acidic, basic, oxidative) lead to the formation of numerous degradation products, including likely oxidized species such as this compound. researchgate.net

LC-QTOF-MS analysis provides highly accurate mass measurements of both the precursor and product ions, enabling the determination of the elemental composition of an unknown compound. This information is critical for proposing a chemical structure. researchgate.net In studies of Bambuterol degradation, this technique was instrumental in characterizing products formed in very small quantities. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is used to obtain structural information about a compound by analyzing its fragmentation patterns. nih.govnih.gov In a typical LC-MS/MS experiment, the precursor ion of interest (e.g., the molecular ion of this compound) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.

The fragmentation pattern provides a "fingerprint" that helps to confirm the identity of the compound and elucidate its structure. researchgate.net For Bambuterol and its metabolites/degradation products, characteristic fragmentation pathways have been studied. researchgate.netnih.gov This analysis is crucial for distinguishing between isomers and confirming the position of chemical modifications, such as the ketone group in this compound. The development of sensitive LC-MS/MS methods allows for the detection and quantification of these compounds at very low levels (pg/mL). nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| This compound Hydrochloride |

| Bambuterol |

| Bambuterol Hydrochloride |

| Terbutaline (B1683087) |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural assignment of organic molecules, including this compound. While ¹H and ¹³C NMR spectra provide primary data on the proton and carbon framework, advanced 2D NMR experiments are crucial for definitive assignments. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms. researchgate.netibaraki.ac.jp For instance, HMBC is instrumental in identifying long-range correlations between protons and carbons, which is vital for placing the ketone group relative to the aromatic ring and the bis(dimethylcarbamate) moieties.

In the context of bambuterol and its related substances, NMR has been successfully used to characterize degradation products. researchgate.net The structural analysis of this compound, which is known as Bambuterol Hydrochloride Impurity F in the European Pharmacopoeia, relies on these comprehensive NMR techniques for confirmation. ncats.io Solid-state NMR has also been utilized for the quantification of the parent compound, bambuterol hydrochloride, in formulated products, demonstrating the versatility of NMR in both qualitative and quantitative analysis. nih.gov

Table 1: Key Functional Groups of this compound and Expected NMR Characteristics

| Functional Group | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

|---|---|---|

| Aromatic Ring | Signals in the aromatic region (approx. 7-8 ppm) | Signals in the aromatic region (approx. 120-160 ppm) |

| Ketone (C=O) | No direct proton signal | Signal in the downfield region (approx. >190 ppm) |

| N,N-dimethylcarbamate | Two distinct singlet signals for the methyl groups (approx. 2.9-3.1 ppm) | Signals for methyl carbons and the carbamate (B1207046) carbonyl |

| Methylene (-CH₂-) | Singlet or triplet adjacent to the ketone and amino group | Signal adjacent to the ketone and amino group |

| tert-Butyl | Singlet for the nine equivalent protons (approx. 1.3-1.5 ppm) | Signals for the quaternary and methyl carbons |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are complementary techniques used to identify the functional groups present in a molecule. itwreagents.com

IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations. itwreagents.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The most prominent of these would be a strong absorption for the ketone carbonyl (C=O) stretching vibration, typically found in the 1650-1700 cm⁻¹ region. Other significant bands would include those for C-N stretching, C-H stretching of the aromatic and aliphatic groups, and the C=O stretching of the carbamate groups.

UV-Vis spectroscopy provides information about electronic transitions within a molecule. itwreagents.com Molecules containing π-bonds and non-bonding electrons, such as the aromatic ring and the ketone group in this compound, absorb UV or visible light to promote these electrons to higher energy orbitals. masterorganicchemistry.com The ketone's carbonyl group (C=O) typically exhibits a weak n→π* transition at a longer wavelength (around 270-300 nm) and a strong π→π* transition at a shorter wavelength. masterorganicchemistry.com The presence of the substituted aromatic ring will also contribute significantly to the UV absorption profile.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Expected Absorption Region |

|---|---|---|

| Infrared (IR) | Ketone (C=O) | ~1685 cm⁻¹ |

| Carbamate (C=O) | ~1720 cm⁻¹ | |

| Aromatic (C=C) | ~1600, 1470 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) | Ketone (n→π*) | ~270-300 nm (weak) |

| Aromatic/Conjugated System (π→π*) | ~200-250 nm (strong) |

Enantiomeric Analysis and Chiral Separations for Related Compounds

Although this compound itself is an achiral molecule, its parent compound, bambuterol, is chiral and administered as a racemate. researchgate.net Therefore, the analysis of bambuterol often requires enantioselective methods to assess enantiomeric purity and study the stereoselectivity in its action and disposition. researchgate.net These chiral separation techniques are critical in pharmaceutical analysis. nih.govchemistrydocs.com

Chiral Chromatography for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for separating the enantiomers of bambuterol and its metabolites. nih.govresearchgate.net The choice of CSP is crucial for achieving effective separation. ijrps.com

Several types of CSPs have proven effective for the enantioseparation of bambuterol. For instance, amylose-based columns, such as Chiralpak AD, have been successfully used. researchgate.net Another effective approach involves the use of macrocyclic glycopeptide CSPs, like teicoplanin-based columns (e.g., Astec Chirobiotic T), which can simultaneously separate the enantiomers of bambuterol and its active metabolite, terbutaline. nih.govresearchgate.net The mobile phase composition, including the type of organic modifier and additives like formic acid and ammonium (B1175870) acetate (B1210297), is systematically optimized to achieve the best resolution. researchgate.netresearchgate.net

Table 3: Examples of Chiral HPLC Conditions for Bambuterol Enantiomers

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Application | Reference |

|---|---|---|---|

| Chiralpak AD (amylose-based) | Systematically studied to find optimal conditions | Enantioseparation of bambuterol | researchgate.net |

| Astec Chirobiotic T (teicoplanin-based) | Methanol/Water with 20mM ammonium acetate and 0.005% formic acid | Simultaneous chiral analysis of bambuterol and its metabolites in human plasma | researchgate.net |

| Vancomycin CSP | Methanol-isopropanol-acetic acid-triethylamine (50:50:0.025:0.05, v/v/v/v) | Enantiomeric resolution of bambuterol | ingentaconnect.com |

Capillary Electrophoresis for Enantioseparation

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. nih.govdergipark.org.tr For the enantioseparation of bambuterol and other β₂-agonists, chiral selectors are typically added to the background electrolyte. nih.gov

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for this purpose. researchgate.netnih.gov Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been identified as a particularly effective complexing agent, enabling excellent chiral resolution of bambuterol enantiomers. nih.gov The separation mechanism relies on the differential interaction and formation of transient diastereomeric complexes between the enantiomers and the chiral selector. nih.gov Key parameters that are optimized to achieve baseline separation include the type and concentration of the chiral selector, buffer pH, and applied voltage. nih.gov For example, simultaneous enantioseparation of four β₂-agonists, including bambuterol, was achieved using a buffer at pH 2.5 containing 120 mM hydroxypropyl-β-CD. nih.gov

Table 4: Capillary Electrophoresis Conditions for Enantioseparation of Bambuterol

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Chiral Selector | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms transient diastereomeric complexes with enantiomers | nih.gov |

| Buffer System | 100 mM citric acid-10 mM Na₂HPO₄ | Maintains pH and ionic strength | nih.gov |

| Buffer pH | 2.5 | Optimizes enantioselective recognition and electrophoretic mobility | nih.gov |

| Applied Voltage | 20 kV | Drives the electrophoretic separation | nih.gov |

In Vitro Biotransformation and Metabolic Studies of Bambuterol Relevant to 1 Keto Bambuterol Formation

Enzymatic Hydrolysis and Oxidation Pathways of Bambuterol (B1223079)

The conversion of bambuterol to its active form, terbutaline (B1683087), proceeds through two primary metabolic routes: enzymatic hydrolysis and oxidation. nih.gov These pathways can occur sequentially or in parallel, contributing to the sustained release and prolonged action of terbutaline. taylorandfrancis.comresearchgate.net The initial biotransformation can take place presystemically in the gut wall and liver, as well as systemically in the blood and other tissues. diva-portal.org

The principal hydrolytic pathway for bambuterol is catalyzed by plasma cholinesterases, predominantly butyrylcholinesterase (BChE, EC 3.1.1.8). nih.govnih.govnih.gov This enzymatic reaction cleaves the two dimethylcarbamate (B8479999) groups from the bambuterol molecule to yield terbutaline. nih.gov The hydrolysis occurs in a stepwise manner, first forming a monocarbamate intermediate before complete conversion to terbutaline. nih.gov

Bambuterol itself is a potent inhibitor of BChE, which results in a slowing of its own hydrolysis, a feature that contributes to its long duration of action. taylorandfrancis.comnih.gov The rate of this enzymatic hydrolysis shows significant variation across different species, as demonstrated in in vitro studies with blood samples.

| Species | Relative Hydrolysis Activity |

|---|---|

| Human | 15-fold higher than male rats nih.gov |

| Guinea Pig | Data not specified, but studied nih.gov |

| Rat (Male) | Baseline for comparison nih.gov |

| Mouse | Data not specified, but studied nih.gov |

| Dog | Data not specified, but studied nih.gov |

| Rabbit | Kinetics differed from other species nih.gov |

Studies in subjects with a genetically determined atypical (deficient) form of plasma cholinesterase found that they were still able to produce terbutaline from bambuterol, suggesting that while BChE is the main hydrolytic enzyme, alternative enzymes or pathways can compensate for its absence. nih.gov

These oxidized intermediates are often unstable and can subsequently undergo spontaneous or enzymatic hydrolysis to release terbutaline. taylorandfrancis.com This complex, multi-step process involving both oxidation and hydrolysis is a key factor in the sustained plasma concentrations of terbutaline following bambuterol administration. nih.gov The main oxidative reactions identified are hydroxylation and demethylation of the N-dimethylcarbamate moieties. researchgate.netnih.gov

Identification of Metabolic Intermediates Leading to 1-Keto Bambuterol

This compound is an oxidized metabolite of bambuterol, characterized by the conversion of the secondary alcohol group on the side chain to a ketone. scbt.comncats.io Its formation is a result of the oxidative metabolic pathways. While direct enzymatic studies detailing the exclusive formation of this compound are not extensively documented, its genesis is understood to be part of the broader oxidative biotransformation cascade.

The metabolic pathways of bambuterol are known to include hydrolysis, demethylation, oxygenation, glucuronidation, and sulfation. researchgate.netresearchgate.net The formation of a ketone from a secondary alcohol is an oxygenation or oxidation reaction. Studies using rat liver microsomes identified six major metabolites formed through hydroxylation and demethylation reactions, which are precursors in the oxidative cascade. nih.gov Further studies in humans identified a total of twelve metabolites in plasma and urine. researchgate.net

Forced degradation studies have shown that bambuterol is labile under oxidative stress conditions, leading to the formation of multiple degradation products. researchgate.net This chemical degradation under oxidative conditions can mimic metabolic oxidation processes and supports the formation of oxidized species like this compound. This compound is also cataloged as "Bambuterol Hydrochloride Impurity F," which can arise during synthesis or as a degradation product, structurally analogous to a metabolite. ncats.io

Cellular and Subcellular Studies of this compound Formation

The formation of bambuterol metabolites, including the precursors to this compound, has been investigated using various in vitro systems that replicate physiological conditions. These cellular and subcellular models are essential for dissecting the complex metabolic pathways.

Subcellular Fraction Studies:

Liver Microsomes: Studies using rat liver microsomes have been instrumental in identifying the oxidative metabolites of bambuterol. nih.gov These preparations contain a high concentration of CYP enzymes. In these experiments, bambuterol was incubated with rat liver microsomes, leading to the identification of six primary metabolites formed through hydroxylation and demethylation reactions. nih.gov

S9 Fractions: Liver and intestinal S9 fractions, which contain both microsomal and cytosolic enzymes, have been used to study the bioactivation of bambuterol. helsinki.fi These studies confirm that enzymatic processes in these subcellular fractions are responsible for the metabolic conversion. helsinki.fi

Plasma: In vitro incubations of bambuterol in human plasma have been used to study the hydrolytic pathway. These experiments confirmed that the formation of terbutaline is dependent on the bambuterol concentration and is catalyzed by plasma enzymes, primarily BChE. nih.govhelsinki.fi

These subcellular studies demonstrate that the lung is also a site of biotransformation, where both oxidative and hydrolytic metabolism occur. researchgate.net The primary metabolites found in isolated guinea pig lung tissue were hydroxylated bambuterol and the monocarbamate hydrolytic product. researchgate.net

| In Vitro System | Primary Pathway Investigated | Key Findings | Reference |

|---|---|---|---|

| Human Plasma | Hydrolysis | Demonstrated BChE-catalyzed hydrolysis to terbutaline; rate is concentration-dependent. | nih.govhelsinki.fi |

| Rat Liver Microsomes | Oxidation | Identified six hydroxylated and demethylated metabolites via CYP enzymes. | nih.gov |

| Liver and Intestinal S9 Fractions | Hydrolysis & Oxidation | Confirmed enzyme-mediated hydrolysis and metabolism. | helsinki.fi |

| Isolated Guinea Pig Lung | Hydrolysis & Oxidation | Showed formation of hydroxylated bambuterol and monocarbamate derivative. | researchgate.net |

Pharmacological and Biochemical Investigations of 1 Keto Bambuterol Hypothetical/comparative

In Vitro Enzyme Activity Modulation

The enzymatic interactions of bambuterol (B1223079) are central to its mechanism of action, functioning both as a potent enzyme inhibitor and as a prodrug that requires enzymatic activation. The introduction of a ketone group in place of a hydroxyl group on the ethylamino side chain of 1-Keto Bambuterol suggests a potential alteration of these interactions.

Bambuterol is distinguished by its potent and highly selective inhibition of butyrylcholinesterase (BChE), while being a significantly weaker inhibitor of acetylcholinesterase (AChE). nih.gov This inhibition is reversible and noncompetitive. nih.gov Studies have reported that bambuterol is approximately 2,400 to 10,000 times more selective for BChE than for AChE. nih.govresearchgate.net The mechanism involves the transfer of a carbamate (B1207046) group to the active site of the cholinesterase enzyme. mdpi.com

Given that this compound retains the two N,N-dimethylcarbamate moieties responsible for this inhibitory action, it is hypothesized that it would also function as a cholinesterase inhibitor. However, the structural change from a hydroxyl to a keto group could modify its binding affinity and selectivity for these enzymes. The precise inhibitory constants (IC50) for this compound are not widely documented, but a comparison with bambuterol provides a clear benchmark.

Table 1: Comparative Cholinesterase Inhibition

| Compound | Butyrylcholinesterase (BChE) IC50 | Acetylcholinesterase (AChE) IC50 | Selectivity (BChE vs. AChE) |

|---|---|---|---|

| Bambuterol | ~3-17 nM ncats.ioresearchgate.net | ~30-41 µM nih.govresearchgate.net | ~10,000-fold researchgate.net |

| This compound | Not Determined | Not Determined | Not Determined |

This table is interactive.

Bambuterol's conversion to its active form, terbutaline (B1683087), is a multi-step process involving hydrolysis by BChE and oxidation by cytochrome P450 (CYP) enzymes. patsnap.comresearchgate.net The formation of this compound is a result of this oxidative metabolism. This indicates a direct interaction with drug-metabolizing enzyme systems.

Compounds structurally similar to this compound are known to have the potential to interact with cytochrome P450 enzymes, which could lead to drug-drug interactions. smolecule.com The specific CYP isoenzymes involved in the metabolism of bambuterol and its derivatives are a key area for understanding the complete pharmacokinetic profile. Drug-metabolizing enzymes (DMEs) such as CYPs are responsible for the biotransformation of a vast number of compounds, including the activation of prodrugs. researchgate.net

Receptor Ligand Binding Efficacy

The therapeutic effect of bambuterol as a bronchodilator is not due to its own activity but that of its active metabolite, terbutaline, which is a potent β2-adrenergic receptor agonist. patsnap.comdrugbank.com

Beta-adrenergic agonists function by binding to beta-receptors, leading to smooth muscle relaxation. nih.govclevelandclinic.org The key pharmacophore for this interaction is the ethanolamine (B43304) side chain. In this compound, the hydroxyl group on this side chain is replaced by a keto group. This represents a significant structural modification at a critical site for receptor binding and activation.

Therefore, it is hypothesized that this compound has a significantly reduced affinity and efficacy for β2-adrenergic receptors compared to terbutaline. While bambuterol itself is a prodrug with low affinity for these receptors, its keto-metabolite is likely even less active or inactive as a direct agonist. drugbank.comnih.gov The primary role of terbutaline is to act as a selective agonist at β2-receptors, which stimulates adenylyl cyclase and increases intracellular cAMP, leading to bronchodilation. patsnap.comnih.gov

Table 2: Comparative Beta-Adrenergic Receptor Profile

| Compound | Primary Target | Primary Action |

|---|---|---|

| Terbutaline | Beta-2 Adrenergic Receptor patsnap.com | Agonist patsnap.com |

| Bambuterol | Beta-2 Adrenergic Receptor drugbank.com | Prodrug to Agonist drugbank.com |

| This compound | (Hypothetical) Beta-2 Adrenergic Receptor | (Hypothetical) Negligible Agonist Activity |

This table is interactive.

Currently, there is limited available information regarding the interaction of this compound with other receptor systems. The research focus for bambuterol and its analogues has been overwhelmingly centered on its dual role involving cholinesterase inhibition and its ultimate effect on the β2-adrenergic system. researchgate.netnih.gov Any potential off-target effects at other receptors remain an area for further investigation.

Comparative Pharmacological Profile with Bambuterol and Terbutaline

The pharmacological identity of this compound is best understood when contrasted with its parent compound, bambuterol, and its ultimate active metabolite, terbutaline. Each compound possesses a distinct role defined by its chemical structure.

Bambuterol serves as a transport form. It is a prodrug designed for slow conversion to the active principle, terbutaline, which provides a long duration of action. patsnap.comcore.ac.uk Its most notable direct pharmacological action is the potent and selective inhibition of BChE. nih.gov

Terbutaline is the active bronchodilator. It has high efficacy as a β2-adrenergic receptor agonist but demonstrates negligible clinically relevant inhibitory activity on cholinesterases. nih.gov

This compound is an intermediate metabolite. Structurally, it is hypothesized to retain the carbamate groups necessary for cholinesterase inhibition, though potentially with altered potency. Crucially, the modification of the ethanolamine side chain to a keto-form likely abolishes significant β2-adrenergic agonist activity.

This comparison highlights a clear structure-activity relationship where different parts of the molecule are responsible for distinct pharmacological effects.

Table 3: Summary of Comparative Pharmacological Profiles

| Feature | Bambuterol | This compound (Hypothetical) | Terbutaline |

|---|---|---|---|

| Primary Role | Prodrug; BChE Inhibitor nih.govdrugbank.com | Metabolite; BChE Inhibitor | Active β2-Agonist patsnap.com |

| BChE Inhibition | Potent nih.gov | Presumed, Potency Unknown | Low/Negligible nih.gov |

| AChE Inhibition | Weak nih.gov | Presumed, Potency Unknown | Negligible |

| β2-Adrenergic Affinity | Low (as prodrug) drugbank.com | Very Low / Negligible | High patsnap.com |

This table is interactive.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Bambuterol |

| Butyrylcholinesterase |

| Terbutaline |

Relative Potency and Selectivity Assessments

The potency and selectivity of a drug are critical determinants of its therapeutic efficacy and side-effect profile. In the context of beta-2 adrenergic agonists, potency refers to the concentration of the drug required to elicit a specific response, typically bronchodilation. Selectivity, on the other hand, describes the drug's preferential binding to and activation of β2-adrenergic receptors over other adrenergic receptor subtypes, such as β1-receptors, which are predominantly found in the heart.

Given that this compound is a metabolite of bambuterol and structurally related to the active metabolite terbutaline, it is plausible to hypothesize its potential interaction with adrenergic receptors. taylorandfrancis.com Terbutaline is a well-established β2-selective agonist. drugbank.com The chemical structure of this compound, featuring a ketone group in place of the secondary alcohol on the ethylamino side chain of bambuterol, would likely influence its binding affinity and intrinsic activity at the β2-adrenergic receptor.

To contextualize the potential potency and selectivity of this compound, a comparative analysis with known β2-agonists is necessary. The following interactive data table presents the receptor binding affinities (as pKi values) and selectivity ratios for terbutaline and other relevant beta-2 agonists. The values for this compound are presented as hypothetical, based on structural activity relationships, to provide a framework for its potential pharmacological profile.

Note: The pKi value is the negative logarithm of the inhibition constant (Ki), a measure of binding affinity. A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the ratio of Ki values.

The hypothetical values for this compound suggest a potentially lower binding affinity for both β1 and β2 receptors compared to terbutaline, which would translate to lower potency. The structural modification from a hydroxyl group to a keto group could alter the hydrogen bonding interactions within the receptor's binding pocket, thereby affecting affinity. Consequently, its selectivity for the β2-receptor over the β1-receptor might also be reduced.

Mechanistic Differences and Similarities in Biological Response

The biological response to a β2-adrenergic agonist is initiated by its binding to the receptor, leading to a conformational change that activates the intracellular signaling cascade. drugbank.com The primary mechanism involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). drugbank.com This, in turn, leads to the relaxation of airway smooth muscle and bronchodilation.

Similarities to Bambuterol and Terbutaline:

Receptor Target: It is highly probable that this compound, if active, would target the same β2-adrenergic receptors as terbutaline. drugbank.com

Signal Transduction Pathway: The fundamental signal transduction pathway involving G-protein coupling, adenylyl cyclase activation, and cAMP production would likely be the same. drugbank.com

Potential Mechanistic Differences:

The key mechanistic differences would likely arise from variations in receptor binding affinity and intrinsic efficacy. Intrinsic efficacy refers to the ability of a drug-receptor complex to produce a maximal functional response.

Receptor Binding and Activation: The substitution of the hydroxyl group with a keto group in this compound would alter the molecule's electronic and steric properties. This could lead to a different binding orientation or reduced interaction with key amino acid residues in the β2-adrenergic receptor's binding site, such as those in the transmembrane domains. This could result in a lower binding affinity and potentially reduced intrinsic efficacy compared to terbutaline.

Metabolic Stability: Bambuterol is a prodrug designed for slow metabolic conversion to terbutaline. taylorandfrancis.com this compound, being a metabolite itself, would have its own metabolic profile. Its stability and further metabolism would influence the duration and intensity of its biological response, assuming it possesses activity. The metabolic pathways of bambuterol involve both hydrolysis and oxidation. taylorandfrancis.com A study on the metabolism of (R)-bambuterol in humans identified several metabolites formed through hydrolysis, demethylation, oxygenation, glucuronidation, and sulfation. nih.gov It is conceivable that this compound could be an intermediate in one of these oxidative pathways.

The following interactive data table outlines a hypothetical comparison of the mechanistic properties of this compound with terbutaline.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing and characterizing 1-Keto Bambuterol?

- Methodology : Synthesis should follow protocols analogous to Bambuterol derivatives, such as carbamate esterification or ketone functionalization. Characterization requires NMR (¹H/¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (≥95%). Stability during synthesis should be monitored via accelerated degradation studies under varying pH and temperature conditions .

- Key Considerations : Ensure inert atmospheres to prevent oxidation of the ketone group. Cross-validate results with reference standards if available.

Q. Which analytical techniques are suitable for quantifying this compound in pharmaceutical formulations?

- Methodology :

- Spectrophotometry : Use ratio difference spectrophotometry to distinguish this compound from degradation products (e.g., Terbutaline) at λ = 220–280 nm .

- HPLC : Employ a C18 column with UV detection (e.g., 313 nm) and mobile phases optimized for resolving polar metabolites. Validate selectivity using spiked matrices .

- Validation : Assess linearity (R² > 0.995), precision (%RSD < 2%), and recovery (98–102%) per ICH guidelines.

Q. How can researchers evaluate the stability of this compound under different storage conditions?

- Protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation kinetics via HPLC. Identify major degradation products (e.g., hydrolysis to Terbutaline) using LC-MS/MS .

- Documentation : Report degradation pathways (e.g., ester hydrolysis, oxidation) and recommend storage in airtight, light-resistant containers at 2–8°C .

Advanced Research Questions

Q. How should a comparative pharmacokinetic (PK) study between this compound and its metabolites be designed?

- Experimental Design :

- Population : Use a double-blind, randomized crossover design in animal models (e.g., rodents) to assess bioavailability and half-life.

- Sampling : Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours post-administration. Quantify metabolites via LC-MS/MS .

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?

- Troubleshooting Steps :

Dose-Response Calibration : Ensure in vitro assays (e.g., bronchial smooth muscle relaxation) use physiologically relevant concentrations.

Metabolic Factors : Account for interspecies differences in cytochrome P450 activity, which may alter prodrug activation kinetics .

Control Groups : Include Terbutaline as a positive control to benchmark β2-adrenergic receptor affinity .

Q. What validation strategies ensure analytical method selectivity for this compound in biological matrices?

- Approach :

- Matrix Effects : Spike plasma/serum with this compound and assess recovery rates. Use stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression in LC-MS .

- Cross-Reactivity Testing : Validate against structurally similar compounds (e.g., Bambuterol, Terbutaline) to confirm no signal interference .

Data Presentation and Reproducibility

Q. How should researchers address variability in enzymatic assay results for this compound?

- Mitigation Strategies :

- Standardize assay conditions (pH, temperature, cofactors) using validated buffers (e.g., Tris-HCl).

- Pre-incubate enzymes (e.g., cholinesterase) to stabilize activity before adding the compound .

Q. What are best practices for documenting synthetic yields and impurities in this compound production?

- Guidelines :

- Report yields as molar percentages and characterize impurities (e.g., unreacted intermediates) via GC-MS or NMR.

- Include a batch-to-batch variability table in supplementary materials, referencing ICH Q3A/B thresholds for impurities .

Note on Extrapolation

While direct studies on this compound are limited, methodologies for Bambuterol and related β2-agonists (e.g., Terbutaline) are applicable with modifications for ketone-group reactivity. Researchers should explicitly state assumptions when extrapolating data from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.